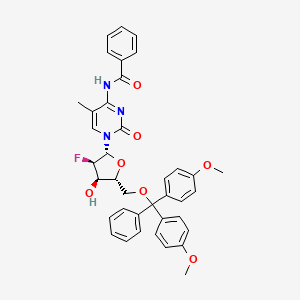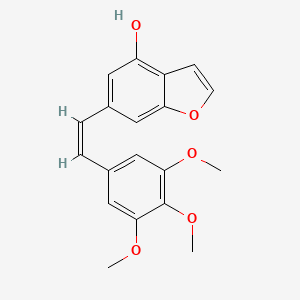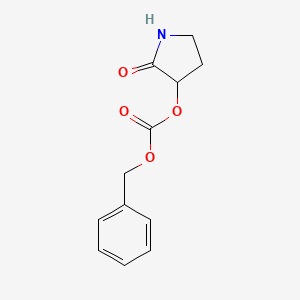
Benzyl (2-oxopyrrolidin-3-yl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-oxopyrrolidin-3-yl) carbonate is a chemical compound with the molecular formula C({12})H({13})NO(_{4}). It is characterized by a benzyl group attached to a pyrrolidinone ring through a carbonate linkage. This compound is of interest in various fields due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl (2-oxopyrrolidin-3-yl) carbonate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-oxopyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2-oxopyrrolidin-3-yl) carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or carbonates.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbonate derivatives, while reduction can produce benzyl alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, benzyl (2-oxopyrrolidin-3-yl) carbonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural features allow it to act as a probe in biochemical assays.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to form stable conjugates with bioactive molecules makes it a candidate for prodrug design.
Industry
Industrially, this compound is used in the production of polymers and coatings. Its reactivity with various functional groups allows for the creation of materials with specific properties.
Mecanismo De Acción
The mechanism by which benzyl (2-oxopyrrolidin-3-yl) carbonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carbonate group can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl carbamate
- Benzyl (2-oxopyrrolidin-1-yl) carbonate
- Ethyl (2-oxopyrrolidin-3-yl) carbonate
Uniqueness
Benzyl (2-oxopyrrolidin-3-yl) carbonate is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propiedades
Número CAS |
78282-53-8 |
|---|---|
Fórmula molecular |
C12H13NO4 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
benzyl (2-oxopyrrolidin-3-yl) carbonate |
InChI |
InChI=1S/C12H13NO4/c14-11-10(6-7-13-11)17-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) |
Clave InChI |
HIDQSVXSROJPSU-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C1OC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


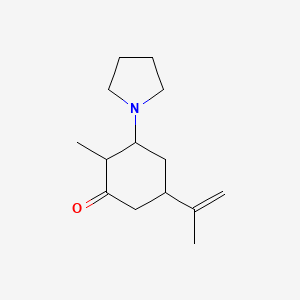
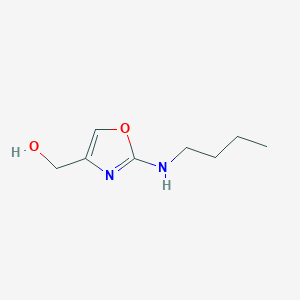
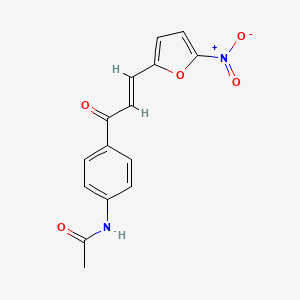
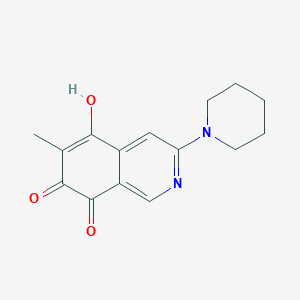
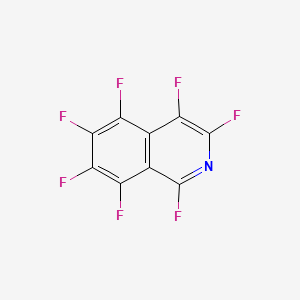
![N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B12898906.png)
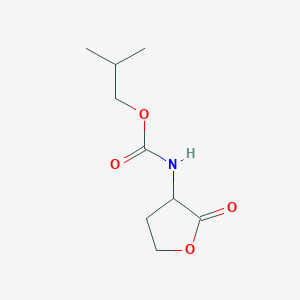
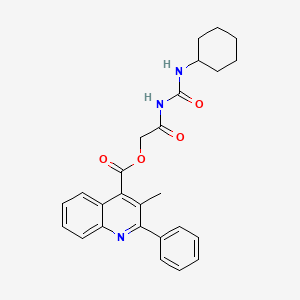
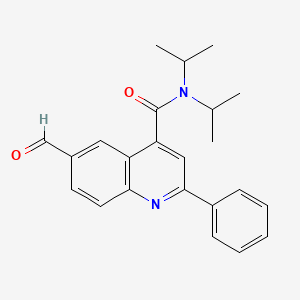
![8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine](/img/structure/B12898926.png)
